molecular formula C73H120N18O24S2 B12386364 S3 Fragment

S3 Fragment

Cat. No.: B12386364
M. Wt: 1698.0 g/mol
InChI Key: XDZUZFMELIKYJX-UHKLPSQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The S3 Fragment is a biologically active peptide featuring the amino-terminal phosphorylation site unique to Xenopus ADF/cofilin. This site is the target of LIM kinase (LIMK) phosphorylation. LIMK1, a pivotal regulator of the actin cytoskeleton, phosphorylates ADF/cofilin at serine-3, leading to its inactivation. As a segment of the S3 peptide harboring the serine-3 sequence, this fragment serves as a widely recognized competitive inhibitor of LIMK1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the S3 Fragment involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of the this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. The peptide is then lyophilized for storage and distribution .

Chemical Reactions Analysis

Types of Reactions

The S3 Fragment undergoes several types of chemical reactions, including:

    Phosphorylation: The primary reaction involving the this compound is phosphorylation at the serine-3 site by LIM kinase.

    Dephosphorylation: The reverse reaction, where the phosphate group is removed, can also occur under specific conditions.

Common Reagents and Conditions

    Phosphorylation: This reaction typically requires ATP as a phosphate donor and the presence of LIM kinase.

    Dephosphorylation: This reaction requires phosphatases that can remove the phosphate group from serine-3.

Major Products

The major product of the phosphorylation reaction is the phosphorylated form of the this compound, which is inactive in terms of actin depolymerization. The dephosphorylated form is the active form that can bind to actin and promote its depolymerization .

Scientific Research Applications

The S3 Fragment has a wide range of applications in scientific research:

Mechanism of Action

The S3 Fragment exerts its effects by acting as a competitive inhibitor of LIM kinase. When phosphorylated by LIM kinase at the serine-3 site, the this compound becomes inactive and cannot bind to actin. This phosphorylation event is crucial for regulating the actin cytoskeleton. The molecular target of the this compound is the serine-3 site on ADF/cofilin, and the pathway involved is the LIM kinase signaling pathway .

Comparison with Similar Compounds

Similar Compounds

    ADF/Cofilin: The full-length protein that includes the S3 Fragment sequence.

    Phosphorylated ADF/Cofilin: The phosphorylated form of ADF/cofilin, which is inactive.

    Other LIM Kinase Inhibitors: Compounds that inhibit LIM kinase activity but may not target the serine-3 site specifically.

Uniqueness

The this compound is unique in its ability to specifically inhibit LIM kinase by targeting the serine-3 site on ADF/cofilin. This specificity makes it a valuable tool for studying the regulation of the actin cytoskeleton and developing targeted therapies .

Properties

Molecular Formula

C73H120N18O24S2

Molecular Weight

1698.0 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C73H120N18O24S2/c1-34(2)54(87-51(95)31-77-61(102)48(32-92)85-59(100)39(11)78-60(101)41(75)22-25-116-12)68(109)80-43(23-26-117-13)63(104)89-56(36(5)6)71(112)86-49(33-93)67(108)82-45(29-52(96)97)65(106)81-46(30-53(98)99)66(107)90-58(38(9)10)72(113)91-57(37(7)8)69(110)79-42(21-17-18-24-74)62(103)88-55(35(3)4)70(111)83-44(27-40-19-15-14-16-20-40)64(105)84-47(73(114)115)28-50(76)94/h14-16,19-20,34-39,41-49,54-58,92-93H,17-18,21-33,74-75H2,1-13H3,(H2,76,94)(H,77,102)(H,78,101)(H,79,110)(H,80,109)(H,81,106)(H,82,108)(H,83,111)(H,84,105)(H,85,100)(H,86,112)(H,87,95)(H,88,103)(H,89,104)(H,90,107)(H,91,113)(H,96,97)(H,98,99)(H,114,115)/t39-,41-,42-,43-,44-,45-,46-,47-,48-,49-,54-,55-,56-,57-,58-/m0/s1

InChI Key

XDZUZFMELIKYJX-UHKLPSQNSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCSC)N

Canonical SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)N

Origin of Product

United States

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